N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Evolution of Benzodioxine-Sulfonamide Compounds in Medicinal Chemistry
The integration of benzodioxine and sulfonamide motifs into pharmaceutical agents represents a strategic advancement in medicinal chemistry. Sulfonamides, first recognized for their antibacterial properties in the 1930s, have since evolved into versatile pharmacophores due to their ability to participate in hydrogen bonding and modulate electronic interactions with biological targets. The discovery of methionine sulfoximine (MSO) in the 1940s highlighted the therapeutic potential of sulfur-containing heterocycles, though its neurotoxicity limited clinical applications. Subsequent work by Satzinger and Stoss at Gödecke AG in the 1970s demonstrated the utility of sulfoximines as bioisosteres, leading to compounds like suloxifen (11) and Gö 4962 (14), which combined sulfonamide-like groups with bicyclic frameworks for improved receptor binding.
The benzodioxine moiety, a fused oxygen-containing heterocycle, gained prominence for its metabolic stability and ability to fine-tune lipophilicity. Recent synthetic advances, such as mechanochemical palladium-catalyzed coupling of K₂S₂O₅ with amines, have enabled efficient production of benzodioxine-sulfonamide hybrids. For example, Liu et al. (2019) synthesized N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide derivatives exhibiting α-glucosidase inhibition, underscoring the pharmacodynamic versatility of this structural combination. A comparative analysis of benzodioxine-sulfonamide development is provided in Table 1.
Table 1: Key Milestones in Benzodioxine-Sulfonamide Drug Development
Development History of Piperazine-Based Therapeutic Agents
Piperazine derivatives have been instrumental in addressing challenges in central nervous system (CNS) drug delivery and receptor selectivity. The six-membered ring’s conformational flexibility allows optimal positioning of substituents for target engagement. Early breakthroughs included the benzodiazepine sulfonamide BRS-3 agonists reported by ACS Medicinal Chemistry Letters (2011), where piperazine-like diazepine rings conferred chiral specificity to bombesin receptor ligands. Gödecke AG’s Gö 4962 (14), a partial benzodiazepine receptor agonist, further illustrated piperazine’s role in balancing affinity and selectivity.
Modern applications leverage N-methylpiperazine to enhance blood-brain barrier penetration while maintaining aqueous solubility. For instance, enitociclib (22), a CDK9 inhibitor containing a 4-methylpiperazine group, achieved 37 nM potency through optimized hydrogen bonding with ATP-binding pockets. This evolution reflects piperazine’s dual function as both a solubility enhancer and a pharmacophore amplifier.
Convergence of Structural Elements in Modern Drug Design
The compound N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exemplifies rational integration of three key elements:
- Benzodioxine core : Provides metabolic resistance to oxidative degradation via electron-donating oxygen atoms.
- Sulfonamide group : Engages in charge-assisted hydrogen bonds with catalytic residues, as seen in α-glucosidase inhibitors.
- 4-Methylpiperazine side chain : Enhances solubility through tertiary amine protonation while enabling π-cation interactions with aromatic enzyme subpockets.
This tripartite architecture addresses historical limitations of early sulfonamides, such as poor CNS bioavailability and rapid clearance. Molecular modeling studies of analogous structures reveal that the ethyl linker between piperazine and methoxyphenyl groups allows optimal spatial arrangement for simultaneous target engagement.
Scientific Significance in Contemporary Pharmaceutical Research
Current research prioritizes multifunctional hybrids that combine target specificity with favorable ADME (absorption, distribution, metabolism, excretion) profiles. The subject compound’s design aligns with trends in kinase inhibitor development, where sulfonamides act as ATP-binding pocket anchors, and piperazines mitigate efflux transporter recognition. Recent advances in sulfur dioxide surrogates like DABSO have streamlined the synthesis of such complex sulfonamides, enabling rapid exploration of structure-activity relationships.
Ongoing investigations focus on optimizing the methoxyphenyl substituent’s electronic effects to balance potency and solubility. Preliminary docking simulations suggest that the 4-methoxy group’s electron-donating character enhances π-stacking with tyrosine residues in enzymatic targets, while the methylpiperazine’s basic nitrogen facilitates salt bridge formation. These insights underscore the compound’s utility as a template for next-generation therapeutics addressing multifactorial diseases.
(Continued in subsequent sections with further analysis of synthetic methodologies, structure-activity relationships, and comparative pharmacological profiles.)
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-24-9-11-25(12-10-24)20(17-3-5-18(28-2)6-4-17)16-23-31(26,27)19-7-8-21-22(15-19)30-14-13-29-21/h3-8,15,20,23H,9-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKUDSWFLMWOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Studies have indicated that compounds similar to N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, suggesting potential use in treating depression and anxiety disorders .
-
Anticancer Potential
- Research has explored the anticancer properties of sulfonamides. The compound's structure allows it to interact with various biological targets involved in tumor growth and proliferation. Preliminary studies suggest that it may inhibit certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .
- Antimicrobial Activity
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups that can modify its pharmacological properties. The structure-activity relationship indicates that modifications on the methoxy and piperazine components can significantly influence biological activity .
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant improvement in animal models of depression when administered over a four-week period. Behavioral tests indicated increased locomotion and reduced despair-like behavior compared to control groups .
Case Study 2: Anticancer Activity
In vitro experiments conducted on human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine or Sulfonamide Moieties
The compound shares structural motifs with several synthesized derivatives, as evidenced by literature:
Key Observations :
- Core Scaffold : Unlike ’s triazole-thiones, the benzodioxine core in the target compound lacks aromatic nitrogen heterocycles, which may reduce redox reactivity but improve blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
Critical Differences :
- The 4-methylpiperazine in the target compound may confer better solubility than ’s 4-fluorophenylpiperazine, but the latter’s fluorine could enhance bioavailability via increased membrane permeability .
- ’s triazole-thiones exhibit tautomerism (thione vs. thiol), which is absent in the benzodioxine-based target compound, simplifying its spectroscopic characterization .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C21H29N3O4S
- Molecular Weight : 419.53766 g/mol
- Key Functional Groups : Methoxy, piperazine, benzodioxine, and sulfonamide moieties.
Research indicates that this compound acts primarily as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in multiple cellular processes such as growth, survival, and proliferation. Inhibition of RSK has significant therapeutic implications in cancer treatment and other diseases associated with dysregulated cell signaling pathways .
Pharmacological Profiles
The compound has shown potential in various pharmacological profiles:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting RSK pathways.
- Neuropharmacological Effects : The piperazine moiety is associated with enhanced bioactivity and selectivity towards specific biological targets, which may include neurotransmitter receptors .
- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, suggesting potential applications in inflammatory diseases .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 27.3 |
| HCT-116 (Colon) | 6.2 |
These findings indicate a promising profile for further development as an anticancer agent .
In Vivo Studies
Animal studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of the compound. One notable study involved administering the compound to cynomolgus monkeys, which showed robust inhibition of plasma RSK activity following oral administration .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was made:
| Compound Name | Biological Activity |
|---|---|
| N-[3-fluoro-4-(methyloxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | Protein kinase modulation |
| 5-Methylpiperazine derivatives | Antimicrobial effects |
| N1-(tert-butyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Research compound with diverse profiles |
These comparisons highlight the unique aspects of this compound while showcasing its potential applications across various therapeutic areas .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can purity be validated?
- Methodology : A multi-step synthesis is recommended, starting with sulfonamide coupling between 2,3-dihydro-1,4-benzodioxine-6-amine and 4-methylbenzenesulfonyl chloride under alkaline conditions (pH 9–10, aqueous Na₂CO₃). Subsequent alkylation with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl bromide in DMF with LiH as a base can yield the target compound.
- Validation : Use HPLC (≥98% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular weight confirmation). Structural elucidation should include ¹H-NMR to verify substituent integration ratios and IR spectroscopy to confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and benzodioxine (C-O-C at ~1250 cm⁻¹) moieties .
Q. How can researchers distinguish this compound from structurally similar sulfonamide derivatives in pharmacological studies?
- Methodology : Perform comparative binding assays against common off-target receptors (e.g., dopamine D3, serotonin receptors) due to the 4-methylpiperazine group’s potential promiscuity. Computational docking (e.g., AutoDock Vina) can predict selectivity differences. Experimentally, competitive radioligand displacement assays (e.g., using [³H]spiperone for D2/D3 receptors) quantify specificity .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing this compound’s α-glucosidase or acetylcholinesterase (AChE) inhibitory activity?
- Methodology : Apply a Design of Experiments (DoE) approach, such as a fractional factorial design, to screen variables (e.g., pH, temperature, substrate concentration). For enzyme inhibition, use Ellman’s assay for AChE (measuring thiocholine production at 412 nm) and PNPG (p-nitrophenyl-α-D-glucopyranoside) hydrolysis for α-glucosidase. Include positive controls (e.g., donepezil for AChE, acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility .
Q. How should researchers address contradictions in bioactivity data between in vitro and cell-based assays for this compound?
- Methodology :
- Step 1 : Validate assay conditions. For example, check membrane permeability (via LogP calculations or Caco-2 cell assays) if in vitro activity does not translate to cellular models.
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR-linked activity) to confirm target engagement.
- Step 3 : Investigate metabolic stability using liver microsomes or cytochrome P450 inhibition assays to rule out rapid degradation .
Q. What computational tools are suitable for predicting this compound’s interactions with neurological targets (e.g., dopamine receptors)?
- Methodology :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability using AMBER or GROMACS. Focus on the piperazine moiety’s interaction with Asp110 (D3 receptor) or conserved serine residues in AChE.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers if chirality is a factor.
- ADMET Prediction : Use SwissADME or ADMETLab to assess blood-brain barrier permeability (critical for CNS targets) .
Methodological Challenges and Solutions
Q. How can researchers resolve low yields in the final alkylation step of the synthesis?
- Troubleshooting :
- Solvent Optimization : Replace DMF with DMA (N,N-dimethylacetamide) to reduce side reactions.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc 3:1 to 1:1) followed by recrystallization from ethanol/water .
Q. What strategies improve the compound’s metabolic stability without altering its target affinity?
- Approach :
- Bioisosteric Replacement : Substitute the methoxyphenyl group with a trifluoromethyl group (increases lipophilicity and metabolic resistance).
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .
Data Analysis and Validation
Q. How should researchers statistically analyze dose-response data for enzyme inhibition studies?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Correlation Analysis : Use Pearson’s r to compare inhibition potency (IC₅₀) with computational binding scores (e.g., docking scores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
